molecular formula C7H10BClFNO2 B1522701 (5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride CAS No. 1072946-46-3

(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride

Cat. No. B1522701
CAS RN: 1072946-46-3
M. Wt: 205.42 g/mol
InChI Key: LGSRDMVMCVZURO-UHFFFAOYSA-N
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Description

“(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride” is a boron-containing compound . Boronic acids, such as this compound, have been growing in interest, especially after the discovery of the drug bortezomib . They have been studied for various activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids, having a pKa value of 4–10 . The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH .


Chemical Reactions Analysis

The chemical reactions of boronic acids are diverse and have been used in various fields. For example, they have been used in the Pd-catalyzed C─C Suzuki-Miyaura couplings . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), and regioselective deuteration or sulfonamide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids are unique. They are considered Lewis acids, having a pKa value of 4–10 . The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH .

Scientific Research Applications

Sensing Applications

Boronic acids, including (5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride , are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, which can be either homogeneous assays or heterogeneous detection. The compound can be used at the interface of the sensing material or within the bulk sample to detect biological molecules .

Biological Labelling and Protein Manipulation

The key interaction of boronic acids with diols also allows for their use in biological labelling. This compound can be employed to label proteins, manipulate them, and modify them for further analysis. It’s particularly useful in the study of glycoproteins and other diol-containing biological molecules .

Therapeutic Development

Boronic acids are instrumental in the development of therapeutics. Their interaction with various biological molecules can be harnessed to create new drugs or to modify existing ones. This compound could potentially be used in the design of boron-containing drugs that target specific biological pathways .

Separation Technologies

The unique properties of boronic acids enable their use in separation technologies. They can be used to separate complex mixtures of biological molecules, such as proteins or nucleic acids, based on their affinity for diols .

Electrophoresis of Glycated Molecules

Electrophoresis is a common laboratory technique used to separate molecules based on size and charge. Boronic acids, including (5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride , can be used to modify the electrophoretic behavior of glycated molecules, which contain sugar moieties .

Microparticles and Polymers for Analytical Methods

This compound can be used as a building material for microparticles and polymers. These materials can be employed in various analytical methods, including those that require the controlled release of substances like insulin .

Catalysis

Boronic acids are known to catalyze various chemical reactions(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride can act as a catalyst in organic synthesis, particularly in reactions involving the functionalization of diols, carbohydrates, or epoxide ring opening .

Biochemical Tools

Boronic acids serve as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems. This compound’s ability to interact with biological molecules makes it a valuable tool in biochemistry and cell biology .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the unique properties and potential applications of boronic acids, there is a growing interest in extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly . This includes the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks .

properties

IUPAC Name

[5-(aminomethyl)-2-fluorophenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO2.ClH/c9-7-2-1-5(4-10)3-6(7)8(11)12;/h1-3,11-12H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSRDMVMCVZURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CN)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674552
Record name [5-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride

CAS RN

1072946-46-3
Record name Boronic acid, B-[5-(aminomethyl)-2-fluorophenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Aminomethyl)-2-fluorophenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Aminomethyl)-2-fluorophenylboronic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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